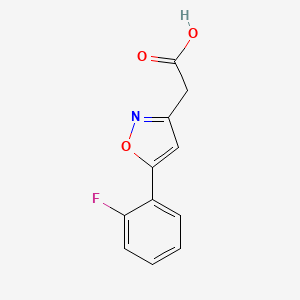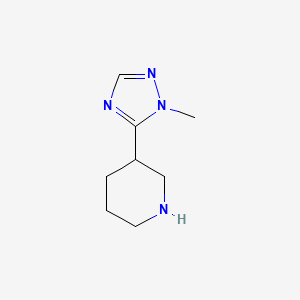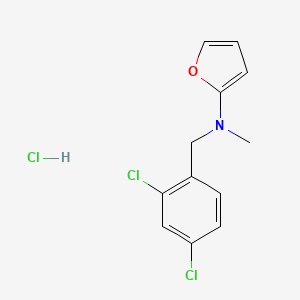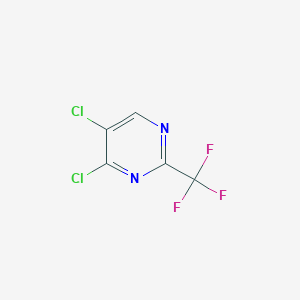
5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with an ethylpyrrolidinyl group, a methoxy group, and a methyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as the primary raw materials.
Reaction Steps: The reaction involves a series of steps, including esterification, cyclization, and substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring consistent quality and yield. Industrial production may involve continuous flow reactors and automated systems to streamline the synthesis and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with new functional groups.
Applications De Recherche Scientifique
5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Ethylpyrrolidin-2-yl)methylamine: A related compound with similar structural features but different functional groups.
Pyrrolidine-2-one: Another pyrrolidine derivative with distinct chemical properties and applications.
Uniqueness
5-(1-Ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of selectivity and efficacy .
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
5-(1-ethylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C13H20N2O/c1-4-15-7-5-6-12(15)11-8-10(2)13(16-3)14-9-11/h8-9,12H,4-7H2,1-3H3 |
Clé InChI |
CRBBZPCPGOPPJN-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1C2=CN=C(C(=C2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine](/img/structure/B11810452.png)


